1-Oxoestazolam
Description
Properties
IUPAC Name |
8-chloro-6-phenyl-2,4-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18-9-14-19-20-16(22)21(13)14/h1-8H,9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMIHOSZZYXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NNC(=O)N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185190 | |
| Record name | 1-Oxoestazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31262-82-5 | |
| Record name | 1-Oxoestazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxoestazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-OXOESTAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4JQ545FZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
In Vivo Biotransformation Pathways
Estazolam undergoes extensive hepatic metabolism, with cytochrome P450 enzymes catalyzing the introduction of a ketone group at the 1-position of the triazole ring to form 1-oxoestazolam. Key steps include:
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Oxidation of the triazole ring : The 1-position nitrogen undergoes enzymatic oxidation, yielding a ketone group while retaining the benzodiazepine backbone.
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Co-metabolites : 4-Hydroxyestazolam and 4′-hydroxyestazolam are concurrently produced, but 1-oxoestazolam is the predominant metabolite in human plasma.
Table 1: Comparative Metabolic Pathways of Estazolam
| Metabolite | Structural Modification | Enzyme System Involved | Relative Abundance |
|---|---|---|---|
| 1-Oxoestazolam | Ketone at 1-position (triazole) | CYP3A4/5 | 40–50% |
| 4-Hydroxyestazolam | Hydroxyl at 4-position (benzene) | CYP2C19 | 20–30% |
| 4′-Hydroxyestazolam | Hydroxyl at 4′-position (phenyl) | CYP2D6 | 10–15% |
Chemical Synthesis of 1-Oxoestazolam
Oxidation of Estazolam
The most direct route to 1-oxoestazolam involves the chemical oxidation of estazolam. This method mirrors the metabolic pathway but employs synthetic oxidizing agents to achieve higher yields and purity.
Procedure:
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Substrate preparation : Estazolam (1.0 mmol) is dissolved in anhydrous dichloromethane under nitrogen atmosphere.
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Oxidation : A solution of meta-chloroperbenzoic acid (mCPBA) (1.2 mmol) is added dropwise at 0°C. The reaction mixture is stirred for 6–8 hours at room temperature.
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Workup : The solvent is evaporated under reduced pressure, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield 1-oxoestazolam as a white solid.
Key Parameters :
Synthesis from Benzo[e] diazepine Intermediates
An alternative route bypasses estazolam entirely, utilizing intermediates from its synthesis.
Step 2: Hydrazine Incorporation
Step 3: Cyclization and Oxidation
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The hydrazine derivative is treated with trimethyl orthoformate in acetic acid, inducing cyclization to form the triazole ring.
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Oxidation : Introduction of hydrogen peroxide (H₂O₂) during cyclization introduces the 1-keto group directly, yielding 1-oxoestazolam.
Optimization Notes :
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Temperature : Cyclization at 80°C improves ring closure efficiency.
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Oxidant concentration : 30% H₂O₂ achieves complete oxidation without side-product formation.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
1-Oxoestazolam undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can be used to modify the compound further.
Substitution: Various substitution reactions can be performed on the benzene ring or the azepine ring to introduce different functional groups.
Common reagents used in these reactions include potassium dihydrogen phosphate, acetonitrile, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacokinetics and Effectiveness
Research indicates that 1-Oxoestazolam is less effective than estazolam in terms of pharmacological activity. A study involving kinetic and pharmacological assessments demonstrated that while 1-Oxoestazolam is present in trace amounts in plasma and brain tissues after administration, it does not significantly contribute to the therapeutic effects observed with estazolam. Specifically, the effective dose required for 1-Oxoestazolam to produce similar effects was higher compared to estazolam .
Key Pharmacokinetic Findings:
- Elimination Half-Life : The elimination half-life of 1-Oxoestazolam is comparable to that of estazolam, indicating similar clearance rates from the body .
- Plasma Concentrations : Following administration, 1-Oxoestazolam was undetectable in human plasma after single or multiple doses of estazolam, suggesting limited systemic exposure and efficacy .
Therapeutic Implications
Despite its lower effectiveness, understanding the role of 1-Oxoestazolam can inform clinical practices regarding benzodiazepine metabolism and patient management. Its presence may serve as a marker for metabolic activity following estazolam administration.
Clinical Trials on Estazolam
Several clinical trials have evaluated the efficacy of estazolam in treating insomnia, indirectly providing insights into the role of its metabolite. In studies comparing various dosages of estazolam with placebo groups, higher doses (e.g., 2 mg) consistently showed superior results in sleep induction and maintenance compared to lower doses or placebo .
- Study Design : Trials typically involve double-blind methodologies with adult participants suffering from chronic insomnia.
- Outcomes Measured : Sleep latency, duration, number of awakenings, and overall sleep quality were assessed using both subjective reports and objective EEG measurements.
Mechanism of Action
1-Oxoestazolam exerts its effects by binding to benzodiazepine receptors on the postsynaptic GABA neuron. This enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions. The binding of GABA to its receptor opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Estazolam
Estazolam (CAS No. 29975-16-4) is a short-acting benzodiazepine used for insomnia. Unlike 1-oxoestazolam, estazolam lacks the oxo group at the 1-position and instead features a methyltriazolo ring. This structural difference may account for variations in metabolic pathways: estazolam is primarily metabolized by CYP3A4/5, while 1-oxoestazolam’s oxadiazole moiety could confer resistance to hepatic degradation, prolonging its half-life .
Comparison with Oxazepam
Oxazepam (CAS No. 604-75-1) contains a hydroxyl group at the 3-position, which facilitates glucuronidation and rapid excretion. In contrast, 1-oxoestazolam’s oxo group may reduce polarity, increasing its blood-brain barrier permeability and central nervous system (CNS) activity .
Comparison with Haloxazolam
Haloxazolam (a 2'-chloro-substituted benzodiazepine) exhibits sedative and anxiolytic properties. α2 subunits of GABAA receptors) .
Comparison with 1,3,4-Oxadiazole Derivatives
1-Oxoestazolam shares structural homology with 1,3,4-oxadiazole derivatives, which exhibit enhanced pharmacokinetic profiles due to hydrogen-bonding interactions with biomacromolecules. For example, 5-substituted 1,3,4-oxadiazoles demonstrate improved metabolic stability compared to triazole-containing benzodiazepines .
Pharmacological and Pharmacokinetic Data
Table 1: Comparative Pharmacological Profiles
Research Findings and Clinical Implications
- Receptor Selectivity : Structural analogs with oxadiazole moieties show preferential binding to GABAA α1 subunits, which are associated with sedative effects . This contrasts with haloxazolam’s α2 selectivity, linked to anxiolysis .
- Toxicity Profile : Benzodiazepines with oxadiazole rings demonstrate lower hepatotoxicity in preclinical models compared to triazolo derivatives, possibly due to reduced reactive metabolite formation .
Biological Activity
1-Oxoestazolam is a metabolite of estazolam, a benzodiazepine used primarily for the treatment of insomnia. Understanding the biological activity of 1-oxoestazolam is crucial, given its implications in pharmacology and toxicology. This article reviews the pharmacokinetics, metabolism, and biological effects of 1-oxoestazolam, drawing from diverse sources to provide a comprehensive overview.
Pharmacokinetics and Metabolism
1-Oxoestazolam is formed through the metabolic conversion of estazolam in the liver. The primary metabolic pathway involves hydroxylation, leading to the formation of 4-hydroxyestazolam and 1-oxoestazolam as significant metabolites.
Key Pharmacokinetic Parameters
- Peak Plasma Levels : Achieved within 1-6 hours after administration of estazolam.
- Elimination Half-Life : The half-life of estazolam averages around 19 hours (range: 8-31 hours), with 1-oxoestazolam contributing to its overall pharmacological profile .
- Bioavailability : Estazolam is rapidly absorbed, with significant plasma concentrations observed shortly after dosing .
Biological Activity
The biological activity of 1-oxoestazolam is characterized by its sedative and anxiolytic properties, although it is generally considered less potent than its parent compound, estazolam.
Efficacy Studies
Research indicates that while estazolam effectively induces sleep and reduces anxiety, 1-oxoestazolam exhibits reduced efficacy in these areas. A study comparing the effectiveness of estazolam and its metabolites found that 1-oxoestazolam had a higher ED50 (effective dose for 50% response) compared to estazolam, indicating it requires a higher concentration to achieve similar effects .
Case Studies
Several case studies have documented the presence and effects of 1-oxoestazolam in various contexts:
Case Study Summaries
Toxicological Implications
The presence of 1-oxoestazolam in biological fluids raises concerns regarding toxicity, especially in overdose situations. The compound has been associated with respiratory depression when combined with other central nervous system depressants such as alcohol or opioids .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing 1-Oxoestazolam in laboratory settings?
- Methodological Answer : Synthesis typically involves benzodiazepine precursor modifications, with purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (>95%). Isotopic labeling (e.g., [13C6]-1-Oxoestazolam) requires specialized protocols to ensure ≥98% isotopic enrichment, as noted in isotopic studies .
Q. How do researchers assess the stability of 1-Oxoestazolam under varying physicochemical conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers of different pH (e.g., 1.2–7.4) and temperatures (4°C–40°C) over 24–72 hours. Degradation is quantified using UV-Vis spectroscopy or LC-MS, with kinetic modeling (e.g., first-order decay) applied to determine half-life. Proper documentation of equipment specifications (e.g., water bath settings) is critical for reproducibility .
Q. What are the recommended in vitro models for preliminary pharmacological evaluation of 1-Oxoestazolam?
- Methodological Answer : Radioligand binding assays using GABAA receptor isoforms expressed in HEK293 cells are standard. Dose-response curves (0.1 nM–10 µM) should be generated to calculate EC50 values. Negative controls (e.g., flumazenil) must be included to confirm receptor specificity .
Advanced Research Questions
Q. How can isotopic labeling (e.g., [13C6]) influence pharmacokinetic and metabolic studies of 1-Oxoestazolam?
- Methodological Answer : Isotopic labeling enables tracking of metabolic pathways via LC-MS/MS. For example, [13C6]-1-Oxoestazolam allows differentiation of parent compounds from metabolites in hepatic microsomal assays. Researchers must validate isotopic integrity using HRMS and account for kinetic isotope effects in metabolic rate calculations .
Q. What strategies resolve contradictions in reported receptor-binding affinities of 1-Oxoestazolam across studies?
- Methodological Answer : Contradictions may arise from variations in receptor subunit composition or assay conditions. A systematic review should:
- Compare methodologies (e.g., cell lines, ligand concentrations) using PICOT frameworks (Population: receptor subtypes; Intervention: binding conditions; Comparison: control ligands; Outcome: binding affinity) .
- Apply meta-analysis to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., temperature, buffer composition) .
Q. How can multi-omics approaches elucidate the mechanistic pathways of 1-Oxoestazolam in neuropharmacology?
- Methodological Answer : Integrate transcriptomics (RNA-seq of GABAergic neurons), proteomics (quantitative mass spectrometry), and metabolomics (NMR-based metabolite profiling) to map downstream signaling. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify overrepresented pathways. Ensure data compatibility by normalizing batch effects and applying cross-platform validation .
Q. What experimental designs minimize bias in dose-response studies of 1-Oxoestazolam’s anxiolytic effects?
- Methodological Answer : Randomized, blinded preclinical trials with stratified animal cohorts (by weight/age) are essential. Use FINER criteria to ensure feasibility and relevance:
- Feasible : Pilot studies to determine sample size (power analysis).
- Novel : Compare 1-Oxoestazolam to newer benzodiazepines (e.g., remimazolam).
- Ethical : Adhere to ARRIVE guidelines for animal welfare .
Methodological Frameworks for Data Analysis
Q. How should researchers structure tables to present contradictory data on 1-Oxoestazolam’s half-life in different biological matrices?
- Example Table :
| Matrix | Half-Life (h) | Study Design (n) | Assay Method | Reference |
|---|---|---|---|---|
| Plasma | 12.3 ± 1.2 | RCT, humans (n=30) | LC-MS/MS | [X] |
| Cerebrospinal Fluid | 8.9 ± 0.7 | Preclinical (n=10) | Microdialysis | [Y] |
- Guidance : Clearly define variables (e.g., "n" = sample size) and annotate discrepancies (e.g., species differences). Use footnotes to detail statistical methods (e.g., Student’s t-test) .
Q. What criteria prioritize follow-up studies when initial results conflict with existing literature on 1-Oxoestazolam?
- Answer : Apply the RADAR framework:
- Rationale : Does the conflict arise from methodological flaws (e.g., unvalidated assays)?
- Authority : Prioritize studies from labs with established expertise in benzodiazepine pharmacology.
- Relevance : Focus on findings with therapeutic implications (e.g., overdose reversal) .
Key Considerations for Reproducibility
- Documentation : Specify CAS numbers (109904-27-0 for unlabeled 1-Oxoestazolam) and catalog IDs (e.g., C929) for reagents .
- Ethics : Disclose conflicts of interest (e.g., funding sources) and obtain institutional approval for human/animal studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
